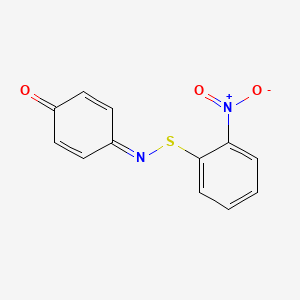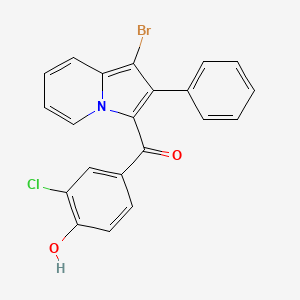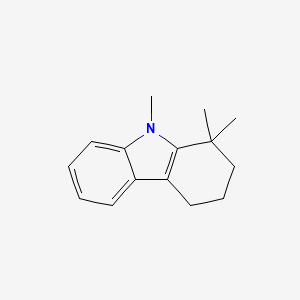
(1-Bromo-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone typically involves the bromination of 2-methylindolizine followed by a coupling reaction with 4-hydroxybenzoyl chloride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
(1-Bromo-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted indolizines, oxidized ketones or aldehydes, and reduced alcohol derivatives .
科学的研究の応用
Chemistry
In chemistry, (1-Bromo-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and can be utilized in cross-coupling reactions .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, inhibiting their activity and preventing bacterial growth. Additionally, it has been studied for its anticancer properties, where it induces apoptosis in cancer cells .
Industry
In the industrial sector, this compound is used in the development of new materials with specific electronic and optical properties. It is also employed in the synthesis of dyes and pigments .
作用機序
The mechanism of action of (1-Bromo-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. In antimicrobial applications, it binds to bacterial enzymes, disrupting their function and leading to cell death. In anticancer research, it induces apoptosis by activating caspases and other apoptotic pathways .
類似化合物との比較
Similar Compounds
- (1-Bromo-2-methylindolizin-3-yl)(4-methoxyphenyl)methanone
- (1-Bromo-2-methylindolizin-3-yl)(4-chlorophenyl)methanone
- (1-Bromo-2-methylindolizin-3-yl)(4-nitrophenyl)methanone
Uniqueness
What sets (1-Bromo-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone apart from similar compounds is its hydroxyl group, which enhances its reactivity and allows for further functionalization.
特性
| 77832-53-2 | |
分子式 |
C16H12BrNO2 |
分子量 |
330.17 g/mol |
IUPAC名 |
(1-bromo-2-methylindolizin-3-yl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C16H12BrNO2/c1-10-14(17)13-4-2-3-9-18(13)15(10)16(20)11-5-7-12(19)8-6-11/h2-9,19H,1H3 |
InChIキー |
GERJGSAADBZLNX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C=CC=CC2=C1Br)C(=O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)

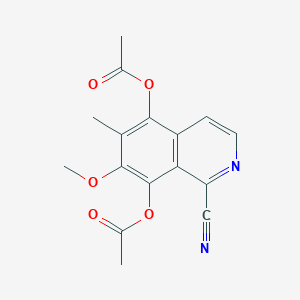
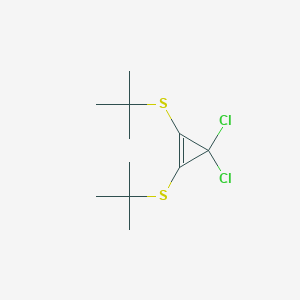
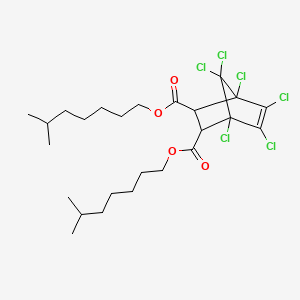
![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)

